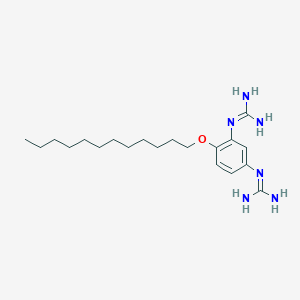
2-Ethoxyethyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl dodecanoate is an organic chemical compound that belongs to the family of esters. It is used in various industries such as cosmetics, pharmaceuticals, and food. It is also used as a solvent in the production of various chemicals.
Applications De Recherche Scientifique
2-Ethoxyethyl dodecanoate has been extensively studied for its various scientific research applications. It has been used as a solvent in the synthesis of nanoparticles and as a surfactant in the preparation of emulsions. It has also been used as a lubricant in the production of polymeric materials. Moreover, it has been used as a plasticizer in the production of polyvinyl chloride (PVC) and polyethylene terephthalate (PET) polymers.
Mécanisme D'action
The mechanism of action of 2-Ethoxyethyl dodecanoate is not well understood. However, it is believed to act as a surfactant and a lubricant, which helps in reducing the friction between two surfaces. It also helps in enhancing the solubility of various chemicals in water.
Effets Biochimiques Et Physiologiques
2-Ethoxyethyl dodecanoate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to cause skin irritation and eye irritation in some individuals. It is also known to be toxic to aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethoxyethyl dodecanoate has several advantages for lab experiments. It is a relatively cheap and readily available chemical. It is also easy to handle and has a low toxicity. However, it has several limitations as well. It is not very stable and can decompose under certain conditions. It also has a low boiling point, which makes it difficult to handle at high temperatures.
Orientations Futures
There are several future directions for the research on 2-Ethoxyethyl dodecanoate. One of the areas of research could be to study its potential as a surfactant in the preparation of emulsions. Another area of research could be to study its potential as a lubricant in the production of polymeric materials. Moreover, further studies could be conducted to investigate its toxicity and potential environmental impacts. Additionally, research could be conducted to develop more stable and efficient synthesis methods for 2-Ethoxyethyl dodecanoate.
Méthodes De Synthèse
The synthesis of 2-Ethoxyethyl dodecanoate involves the reaction of dodecanoic acid and 2-ethoxyethanol in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained by distillation and purification.
Propriétés
Numéro CAS |
106-13-8 |
|---|---|
Nom du produit |
2-Ethoxyethyl dodecanoate |
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
2-ethoxyethyl dodecanoate |
InChI |
InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-16(17)19-15-14-18-4-2/h3-15H2,1-2H3 |
Clé InChI |
ZZEVAQRDBLJTKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCOCC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCOCC |
Autres numéros CAS |
106-13-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)


![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)






